N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PNU-282987 S enantiomer free base involves the preparation of quinuclidine benzamides, which are then resolved into their enantiomers . The specific reaction conditions and reagents used in the synthesis are typically proprietary and may vary between different research groups .
Industrial Production Methods: : Industrial production methods for PNU-282987 S enantiomer free base are not widely published, as this compound is primarily used for research purposes .
Chemical Reactions Analysis
Types of Reactions: : PNU-282987 S enantiomer free base primarily undergoes reactions typical of quinuclidine derivatives, including nucleophilic substitution and oxidation .
Common Reagents and Conditions: : Common reagents used in the reactions of PNU-282987 S enantiomer free base include strong bases for deprotonation and oxidizing agents for oxidation reactions .
Major Products: : The major products formed from these reactions are typically other quinuclidine derivatives, which may have different biological activities .
Scientific Research Applications
Chemistry: : In chemistry, PNU-282987 S enantiomer free base is used to study the structure-activity relationships of quinuclidine derivatives .
Biology: : In biology, this compound is used to investigate the role of α7 nicotinic acetylcholine receptors in various physiological processes .
Medicine: : In medicine, PNU-282987 S enantiomer free base is used in preclinical studies to explore its potential therapeutic effects on neurological disorders .
Industry: : While its industrial applications are limited, PNU-282987 S enantiomer free base is used in the development of new pharmacological agents targeting α7 nAChR .
Mechanism of Action
PNU-282987 S enantiomer free base exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor . This activation leads to the opening of ion channels, allowing the flow of cations such as calcium and sodium into the cell . This process is involved in various cellular signaling pathways and can influence neurotransmitter release, gene expression, and cell survival .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other α7 nAChR agonists such as PNU-282987 free base and (S)-PNU-282987 hydrochloride .
Uniqueness: : The S-enantiomer of PNU-282987 is unique in its higher selectivity and potency for the α7 nAChR compared to its racemic mixture . This makes it a valuable tool for studying the specific effects of α7 nAChR activation .
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Properties
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECKJONDRAUFDD-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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